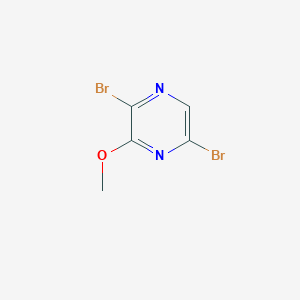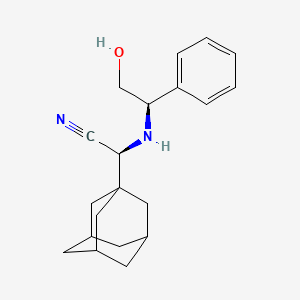![molecular formula C6H12N2 B1588936 2-Methyl-2,5-diazabicyclo[2.2.1]heptane CAS No. 59436-77-0](/img/structure/B1588936.png)
2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane involves several steps. The starting material, hydroxy-L-proline, is transformed to tritosylhydroxy-L-prolinol, which is then cyclized to 2-tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane with benzylamine . An epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters is developed and applied in synthesizing (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .Molecular Structure Analysis
The molecular formula of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane is C6H12N2 . The InChI code is 1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 .Chemical Reactions Analysis
2-Methyl-2,5-diazabicyclo[2.2.1]heptane is used as a starting material for the synthesis of chiral diazabicyclic ligands, applicable in the preparation of dicopper (II) complexes . It is also a precursor in the preparation of diazabicyclo[2.2.1]heptane derivatives as catalysts, which are applicable in the asymmetric catalysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane include a density of 1.0±0.1 g/cm3, boiling point of 159.6±8.0 °C at 760 mmHg, vapour pressure of 2.5±0.3 mmHg at 25°C, and enthalpy of vaporization of 39.6±3.0 kJ/mol . It also has a flash point of 64.5±9.4 °C, index of refraction of 1.495, molar refractivity of 32.7±0.3 cm3, and molar volume of 112.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Organic Synthesis
- Field : Chemistry
- Application : “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is used as a catalyst or reaction intermediate in organic synthesis reactions. In one study, organocatalysed asymmetric Michael additions of substituted tri-ketopiperazines to enones afforded products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .
- Method : The method involves the use of the O-benzylated cinchona derived catalyst in the Michael additions of a-aryl tri-ketopiperazines (TKPs) to enones .
- Results : The products were obtained in high yield and enantiomeric ratio (er). The method also allowed access to several interesting natural product-like motifs .
Material Science
- Field : Material Science
- Application : Some studies have explored the potential use of “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” in the development of new materials.
Asymmetric Synthesis
- Field : Chemistry
- Application : “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is used in asymmetric synthesis. Organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane .
- Method : The method involves the use of organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones .
- Results : The products were obtained in high yield and enantiomeric ratio (er). The method also allowed access to several interesting natural product-like motifs .
Synthesis of Derivatives
- Field : Chemistry
- Application : “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is used in the synthesis of its derivatives. An epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters is developed and applied in synthesizing (1 R,4 R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives .
- Method : The method involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .
- Results : The method resulted in the synthesis of (1 R,4 R)-2,5-diazabicyclo [2.2.1]heptane (DBH) derivatives .
Asymmetric Access and Controlled Bridge-Opening
- Field : Chemistry
- Application : “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is used in asymmetric access and controlled bridge-opening. Organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones afford products in high yield and enantiomeric ratio (er). Further modification delivers products possessing natural product (NP) scaffolds including diazabicyclo[2.2.1]heptane, prolinamide and harmicine .
- Method : The method involves organocatalysed asymmetric Michael additions of substituted triketopiperazines to enones .
- Results : The products were obtained in high yield and enantiomeric ratio (er). The method also allowed access to several interesting natural product-like motifs .
Synthesis of Derivatives by an Epimerization–Lactamization Cascade
- Field : Chemistry
- Application : “2-Methyl-2,5-diazabicyclo[2.2.1]heptane” is used in the synthesis of its derivatives by an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .
- Method : The method involves an epimerization–lactamization cascade of functionalized (2 S,4 R)-4-aminoproline methyl esters .
- Results : The method resulted in the synthesis of (1 R,4 R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives .
Safety And Hazards
Propiedades
IUPAC Name |
2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436824 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
CAS RN |
59436-77-0 | |
| Record name | 2-METHYL-2,5-DIAZABICYCLO[2.2.1]HEPTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



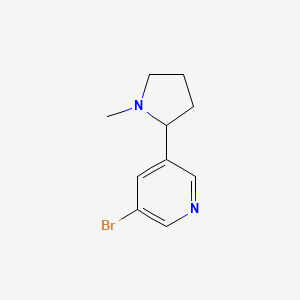
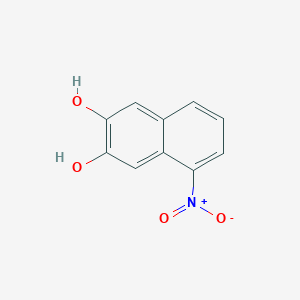
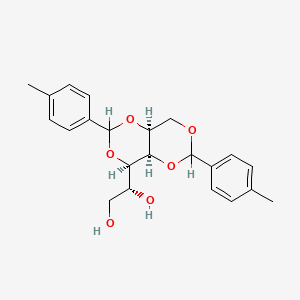

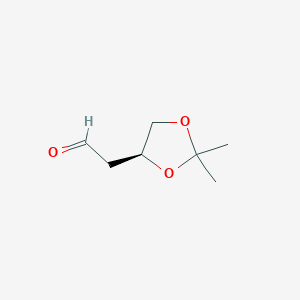
![7-Oxabicyclo[4.1.0]hept-2-ene](/img/structure/B1588861.png)
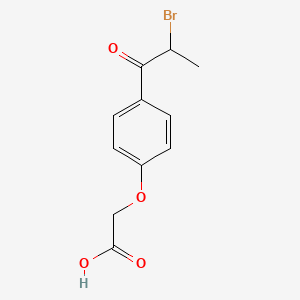
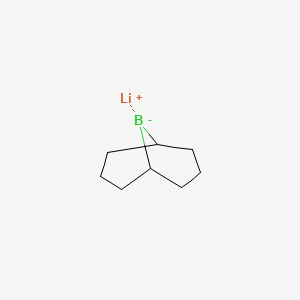
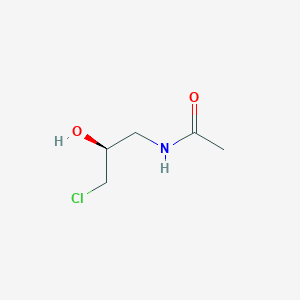
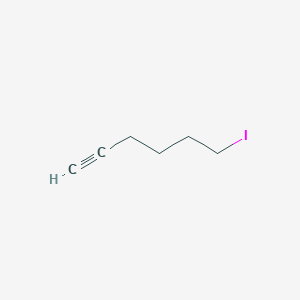
![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)
